1-ethyl-2-oxo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ETHYL-2-OXO-N-(4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and exhibiting a wide range of biological activities .
Preparation Methods
The synthesis of 1-ETHYL-2-OXO-N-(4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-ETHYL-2-OXO-N-(4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-OXO-N-(4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
- Benzofuro[3,2-b]indole
- Diindole-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of 1-ETHYL-2-OXO-N-(4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14N2O4S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-ethyl-2-oxo-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H14N2O4S/c1-2-21-16-10-11-17(14-4-3-5-15(18(14)16)19(21)23)26(24,25)20-12-6-8-13(22)9-7-12/h3-11H,2H2,1H3 |
InChI Key |
OOUSFMVRNIQUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N=C4C=CC(=O)C=C4)C=CC=C3C1=O |
Origin of Product |
United States |
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